molecular formula C10H9Cl2NO B1668703 Chloranocryl CAS No. 2164-09-2

Chloranocryl

Cat. No. B1668703
CAS RN: 2164-09-2
M. Wt: 230.09 g/mol
InChI Key: VCBRBUKGTWLJOB-UHFFFAOYSA-N
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Description

Chloranocryl is a chemical compound and an anilide . It is also known by other names such as N-(3,4-Dichlorophenyl)methacrylamide, DICRYL, and DCMA .


Synthesis Analysis

The synthesis of Chloranocryl involves the reaction of 2-Oxiranecarboxamide, N-(3,4-dichlorophenyl)-2-methyl- and 3,4-Dichloroaniline with Methacryloyl chloride .


Molecular Structure Analysis

Chloranocryl has a molecular formula of C10H9Cl2NO and a molecular weight of 230.09 g/mol . It contains 23 bonds in total, including 14 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amide .

Scientific Research Applications

Chlorophyll Fluorescence and Plant Physiology

  • Chlorophyll Fluorescence as a Practical Guide : Chlorophyll fluorescence analysis is a powerful tool in plant physiology, providing insights into photosynthesis and other plant functions (Maxwell & Johnson, 2000).
  • Remote Sensing Applications : Chlorophyll fluorescence is now measurable from remote sensing platforms, offering new ways to track photosynthesis and primary productivity of ecosystems (Porcar-Castell et al., 2014).
  • Stress Physiology in Plants : Advances in chlorophyll fluorescence are significantly contributing to plant stress physiology, offering non-invasive, rapid methods for assessing photosynthesis in intact leaves (Kooten & Snel, 1990).

Environmental and Agricultural Applications

  • Forestry Applications : Chlorophyll fluorescence has practical utility in forestry, helping to study various stress effects, seasonal changes, and leaf physiology (Mohammed et al., 1995).
  • Crop Production Strategies : Its application can improve crop production strategies by non-invasively monitoring the photosynthetic performance of plants (Baker & Rosenqvist, 2004).

Methodological Advancements

  • FAQs on Chlorophyll Fluorescence : Practical insights on the hardware, methodology, and application of Chlorophyll a fluorescence technology are provided, addressing common questions and physiological background (Kalaji et al., 2014).
  • Network Analysis in Research : Scientometric analysis has been used to analyze the co-author and co-cited reference network in the area of chlorophyll fluorescence research, highlighting trends and community shifts (Hu et al., 2020).

Safety And Hazards

Chloranocryl is classified as a highly flammable liquid and vapor. It is toxic if swallowed, in contact with skin, or if inhaled. It also causes serious eye irritation .

properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-methylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO/c1-6(2)10(14)13-7-3-4-8(11)9(12)5-7/h3-5H,1H2,2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBRBUKGTWLJOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2020424
Record name Chloranocryl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2020424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloranocryl

CAS RN

2164-09-2
Record name Chloranocryl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2164-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloranocryl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002164092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chloranocryl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2020424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHLORANOCRYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z411Q69NZW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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